molecular formula 2C33H36N2O4.C4H4O4 B1174680 cefotaxime CAS No. 152186-43-1

cefotaxime

Cat. No. B1174680
CAS RN: 152186-43-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefotaxime is a cephalosporin antibiotic used to treat many kinds of bacterial infections, including severe or life-threatening forms . It is also used to prevent infection in people having certain types of surgery .


Synthesis Analysis

Cefotaxime has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .


Molecular Structure Analysis

Cefotaxime has a complex molecular structure with the formula C16H17N5O7S2 . It belongs to the third-generation cephalosporin family of medications .


Chemical Reactions Analysis

Cefotaxime has been involved in various chemical reactions. For instance, it has been used in the synthesis of gold nanoparticles . In another study, a copper complex was synthesized from a Schiff base ligand, which is a new cefotaxime derivative .


Physical And Chemical Properties Analysis

Cefotaxime has a molar mass of 455.46 g/mol . Its density is predicted to be 1.80±0.1 g/cm3 . The melting point is greater than 158°C . The refractive index is 1.778 .

Mechanism of Action

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III .

Safety and Hazards

Cefotaxime may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wear protective clothing, and use only in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of cefotaxime involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefotaxime through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium carbonate", "2-Mercaptothiazoline", "Sodium bicarbonate", "Tetra-n-butylammonium bromide", "Tetrahydrofuran", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "7-ACA is reacted with chloroacetyl chloride in the presence of triethylamine and methanol to form 7-[(2-chloroacetyl)amino]cephalosporanic acid.", "The above product is then treated with 2-mercaptothiazoline and sodium bicarbonate to form cefotaxime thiazoline intermediate.", "The thiazoline intermediate is then reacted with tetra-n-butylammonium bromide and sodium carbonate in tetrahydrofuran to form cefotaxime.", "Cefotaxime is then purified by treating it with hydrogen peroxide and sodium borohydride in acetic acid and methanesulfonic acid, followed by extraction with ethyl acetate and water." ] }

CAS RN

152186-43-1

Product Name

cefotaxime

Molecular Formula

2C33H36N2O4.C4H4O4

Molecular Weight

0

synonyms

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]-

Origin of Product

United States

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